6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11-16(12-3-5-14(23-2)6-4-12)17(19)22-18(21-11)15(9-20-22)13-7-8-24-10-13/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIPSBSVYAELHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325631 | |
| Record name | 6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-45-9 | |
| Record name | 6-(4-methoxyphenyl)-5-methyl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is a promising strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell growth in various cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biological Activity
6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a novel compound that has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor. This compound features a unique pyrazolo[1,5-a]pyrimidine structure, which is known for its versatility in biological applications. The presence of various substituents, such as the methoxyphenyl and thienyl groups, enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The compound's chemical formula is , and it possesses a complex structure that allows for specific interactions with target proteins. The following table summarizes key structural features and biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(2,6-Dichlorophenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Chlorinated phenyl group | Protein kinase inhibitor |
| 3-(3-Methoxyphenyl)-6-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Methoxy and phenyl groups | Inhibitor of receptor tyrosine kinases |
| 3-Bromo-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Brominated phenyl group | Kinase inhibition with varied specificity |
Protein Kinase Inhibition
Research indicates that this compound selectively inhibits specific protein kinases involved in critical signaling pathways. Dysregulation of these kinases is often implicated in various diseases, including cancer and neurological disorders. The compound's ability to inhibit these kinases positions it as a promising candidate for targeted therapies aimed at conditions characterized by aberrant kinase activity .
Anticancer Potential
The compound has shown significant anticancer properties in preliminary studies. For instance, it was evaluated against several cancer cell lines and demonstrated cytotoxic effects at micromolar concentrations. The mechanism of action appears to involve induction of apoptosis through activation of caspase pathways, which are crucial for programmed cell death .
In a study involving U937 cancer cells, derivatives of pyrazolo[3,4-d]pyrimidine were shown to possess selective antiproliferative activity, suggesting that the pyrazolo scaffold could be integral to the development of new anticancer agents .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited IC50 values below 20 µM against various cancer cell lines, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can effectively bind to active sites of target kinases, potentially inhibiting their activity and altering downstream signaling pathways associated with tumor growth .
Scientific Research Applications
6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound featuring a pyrazole ring fused with a pyrimidine, with methoxyphenyl and thienyl groups as substituents. It has the molecular formula and a molecular weight of 336.41 .
Potential Therapeutic Applications
This compound has shown potential as a therapeutic agent due to its ability to inhibit specific protein kinases. Protein kinases are critical in various signaling pathways, and their dysregulation is often associated with diseases such as cancer and neurological disorders. The unique structure of this compound allows for selective inhibition of certain kinases, making it a candidate for targeted therapies in treating conditions like neurological injuries and disorders related to aberrant kinase activity.
Related Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold demonstrates versatility, and the biological activity of its derivatives can be altered through unique substituent effects. Examples of related compounds include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(2,6-Dichlorophenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Chlorinated phenyl group | Protein kinase inhibitor |
| 3-(3-Methoxyphenyl)-6-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Methoxy and phenyl groups | Inhibitor of receptor tyrosine kinases |
| 3-Bromo-5-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamine | Brominated phenyl group | Kinase inhibition with varied specificity |
These compounds highlight how different functional groups can fine-tune interactions with target proteins, enhancing therapeutic potential.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 685109-45-9
- Molecular Formula : C₁₈H₁₆N₄OS
- Molecular Weight : 336.41 g/mol
- Structure : Features a pyrazolo[1,5-a]pyrimidine core with substituents at positions 3 (3-thienyl), 5 (methyl), 6 (4-methoxyphenyl), and 7 (amine) .
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for diverse biological activities, including antimitotic and antiproliferative effects . Its structural uniqueness lies in the combination of a sulfur-containing thienyl group and a methoxyphenyl moiety, which may influence electronic properties and target binding.
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Antimitotic Activity
- 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine : Key Substituents: 4-Methoxyphenyl (position 6) and 3,4,5-trimethoxyphenyl (position 7). Activity: Demonstrated microtubule destabilization in sea urchin embryos, highlighting the importance of methoxy groups for antimitotic effects.
Role of Position 7 Modifications
5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (11a) :
- Substituent : Trifluoromethyl (position 7) instead of amine.
- Impact : The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, whereas the amine in the target compound may enhance hydrogen bonding with biological targets.
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-11-2) :
- Substituent : N-(2-Methoxyethyl)amine at position 6.
- Impact : The alkylamine side chain increases solubility and bioavailability compared to the unsubstituted amine in the target compound.
Thienyl vs. Phenyl/Aryl Substituents
- 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine :
- Substituents : Fluorophenyl (position 3) and phenyl (position 6).
- Comparison : Fluorine’s electronegativity may enhance membrane permeability relative to the thienyl group in the target compound. However, the thienyl group’s sulfur atom could facilitate π–π stacking or interactions with sulfur-binding enzymes.
Carboxamide vs. Amine Derivatives
- 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (10a) : Substituents: Carboxamide at position 3 and dual methoxyphenyl groups. Impact: The carboxamide enhances binding to kinases or receptors, whereas the target compound’s simpler structure may favor metabolic clearance.
Structural and Pharmacokinetic Implications
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
